molecular formula C14H22N2 B2507973 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine CAS No. 869945-54-0

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Cat. No.: B2507973
CAS No.: 869945-54-0
M. Wt: 218.344
InChI Key: SFAHERZIKBIHIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a synthetic organic compound designed for research and development purposes. Its structure incorporates a phenethylamine scaffold, a motif widely present in numerous biologically active compounds and medicinal chemistry leads . This scaffold is frequently investigated for its interactions with various G-protein-coupled receptors (GPCRs) . The molecule is further functionalized with a 3-methylpiperidine group, a heterocycle commonly employed in drug discovery to modulate properties such as potency, selectivity, and metabolic stability. Piperidine derivatives are found in compounds targeting a diverse range of therapeutic areas, including but not limited to the central nervous system (CNS), metabolic diseases, and infectious diseases . Researchers may find this chemical valuable as a building block for constructing compound libraries or as a key intermediate in the synthesis of more complex target molecules for pharmacological screening. It is provided for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-methylpiperidin-1-yl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-3-9-16(10-11)14-7-5-13(6-8-14)12(2)15/h5-8,11-12H,3-4,9-10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAHERZIKBIHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=CC=C(C=C2)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine , designed for researchers in medicinal chemistry and drug discovery.

CAS Registry Number: 869945-54-0 Chemical Class: N-Aryl Piperidine / Phenylethylamine Hybrid Primary Application: CNS-Active Scaffold / Kinase Inhibitor Intermediate

Structural Elucidation & Molecular Metrics

Chemical Identity

This compound represents a hybrid scaffold combining a phenylethylamine core (a privileged structure in monoamine neurotransmitter modulation) with a 3-methylpiperidine moiety attached at the para-position. The structural connectivity is defined by a central benzene ring substituted at the 1-position with a 1-aminoethyl group and at the 4-position with a tertiary amine (the piperidine nitrogen).

Systematic Name (IUPAC): 1-(4-(3-methylpiperidin-1-yl)phenyl)ethan-1-amine Molecular Formula:


Exact Mass:  218.1783 Da
Molecular Weight:  218.34  g/mol 
Stereochemical Complexity

The molecule contains two chiral centers , creating a mixture of four potential stereoisomers (two pairs of diastereomers) unless stereoselective synthesis is employed:

  • The Benzylic Carbon (

    
    -methyl):  The carbon atom bearing the primary amine group (
    
    
    
    ).
  • The Piperidine Ring (C3): The carbon atom bearing the methyl group on the piperidine ring.

Note: Commercial samples are typically supplied as a racemic mixture of diastereomers unless specified as "enantiopure."

Physicochemical Profile (Calculated)

The following parameters are derived from structure-activity relationship (SAR) algorithms for the free base form.

PropertyValueSignificance in Drug Design
Molecular Weight 218.34 g/mol Ideal for CNS penetration (<400 Da).
LogP (Predicted) 2.6 – 2.9Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability.
TPSA ~29 ŲLow polar surface area, further supporting CNS bioavailability.
pKa (Primary Amine) ~9.6Highly basic; exists as a cation at physiological pH.
pKa (Aniline N) ~5.2The piperidine nitrogen is conjugated to the phenyl ring, significantly reducing its basicity.
H-Bond Donors 2From the primary amine (

).
H-Bond Acceptors 2From the two nitrogen atoms.

Synthetic Pathway & Retrosynthesis

The synthesis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine typically follows a convergent route involving Nucleophilic Aromatic Substitution (


)  followed by Reductive Amination . This pathway is preferred for its modularity, allowing the substitution of different piperidine derivatives.
Synthetic Logic[1]
  • Precursor Selection: 4-Fluoroacetophenone is the ideal starting material due to the activating effect of the acetyl group (electron-withdrawing) which facilitates the

    
     reaction at the para-position.
    
  • C-N Bond Formation: The 3-methylpiperidine acts as the nucleophile, displacing the fluoride ion.

  • Functional Group Interconversion: The ketone is converted to the primary amine via an oxime intermediate or direct reductive amination.

Reaction Scheme Visualization

The following diagram illustrates the stepwise synthesis from commercially available precursors.

Synthesis SM1 4-Fluoroacetophenone (Starting Material) Int1 Intermediate 1: 1-[4-(3-Methylpiperidin-1-yl)phenyl]ethanone SM1->Int1 SnAr Reaction K2CO3, DMSO, 100°C SM2 3-Methylpiperidine (Nucleophile) SM2->Int1 Int2 Intermediate 2: Oxime Derivative Int1->Int2 NH2OH·HCl NaOAc, EtOH Product Target: 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Int1->Product Alt: Reductive Amination NH4OAc, NaBH3CN Int2->Product Reduction H2, Pd/C or LiAlH4

Figure 1: Convergent synthetic pathway for CAS 869945-54-0 via SnAr and Reductive Amination.

Experimental Protocols & Methodology

Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of 1-[4-(3-methylpiperidin-1-yl)phenyl]ethanone.

  • Reagents: 4-Fluoroacetophenone (1.0 eq), 3-Methylpiperidine (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF.

  • Protocol:

    • Dissolve 4-fluoroacetophenone in DMSO (0.5 M concentration).

    • Add

      
       and 3-methylpiperidine.
      
    • Heat the reaction mixture to 100–120°C for 12 hours under an inert atmosphere (

      
      ).
      
    • Workup: Cool to room temperature, pour into ice water. The product typically precipitates as a solid. Filter, wash with water, and dry.

    • Validation: Monitor disappearance of starting material by TLC (Hexane/EtOAc).

Step 2: Reductive Amination (via Oxime)

Objective: Conversion of the acetyl group to the primary amine.

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate, Palladium on Carbon (10% Pd/C), Hydrogen gas.
    
  • Protocol:

    • Oxime Formation: Reflux the ketone (from Step 1) with

      
       (1.5 eq) and NaOAc in Ethanol for 2 hours. Evaporate solvent and extract with DCM.
      
    • Reduction: Dissolve the crude oxime in Methanol. Add catalytic Pd/C (10 wt%).

    • Stir under

      
       atmosphere (balloon pressure or 30 psi in a Parr shaker) for 16 hours.
      
    • Purification: Filter through Celite to remove catalyst. Concentrate the filtrate.

    • Salt Formation: Treat the free base with HCl in dioxane to generate the dihydrochloride salt for stability.

Analytical Characterization

To validate the identity of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, the following spectral signatures are expected.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region: Two doublets at

    
     ~7.2 ppm (2H) and 
    
    
    
    ~6.9 ppm (2H), characteristic of a para-substituted benzene system (AA'BB' pattern).
  • Benzylic Methine: A quartet at

    
     ~4.1 ppm (
    
    
    
    ).
  • Methyl (Ethyl Chain): A doublet at

    
     ~1.4 ppm (
    
    
    
    ).
  • Piperidine Ring:

    • Multiplets at

      
       3.6–2.5 ppm (4H, 
      
      
      
      -protons next to Nitrogen).
    • Multiplets at

      
       1.8–1.1 ppm (Remaining ring protons).
      
    • Doublet at

      
       ~0.9 ppm (3H, Piperidine-
      
      
      
      ).
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (

    
    ).
    
  • Molecular Ion (

    
    ):  Observed peak at m/z 219.2 .
    
  • Fragmentation: Loss of ammonia (

    
    , -17 Da) may be observed, yielding a fragment at m/z ~202.
    

References

  • Chemical Identity & CAS: Matrix Scientific. (n.d.). 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Product Entry. Retrieved from (Search CAS: 869945-54-0).

  • Synthetic Methodology (SnAr): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Isomeric Analog Data: Sigma-Aldrich. (n.d.). 4-[2-(4-Methyl-piperazin-1-yl)-ethyl]-phenylamine Product Data. Retrieved from . (Used for comparative physicochemical property estimation).

An In-depth Technical Guide to 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine and Related Phenylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine belongs to a class of chemical compounds that are of significant interest to researchers in medicinal chemistry and drug development. The core structure, featuring a phenyl-ethylamine moiety linked to a substituted piperidine ring, is a common scaffold in a variety of biologically active molecules. Piperidine and its derivatives are prevalent in numerous pharmaceuticals, including antihistamines, antipsychotics, and opioids, underscoring the importance of this structural motif.[1] This guide provides a comprehensive overview of the available technical data for this specific compound and its close analogs, offering insights into its chemical identity, properties, and potential applications. While specific data for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is not widely available in public databases, this guide will leverage data from structurally similar compounds to provide a robust technical framework for researchers.

Chemical Identity and Identifiers

Precise identification of a chemical compound is crucial for research and regulatory purposes. While a specific CAS number for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is not readily found, a close structural isomer, 1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine , is registered under CAS Number 869945-55-1 .[2] For the purpose of this guide, we will draw parallels from this and other related compounds to infer properties and potential synthesis routes.

IdentifierValueSource
Compound Name 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine-
CAS Number Not Found-
Molecular Formula C14H22N2Calculated
Molecular Weight 218.34 g/mol Calculated
Canonical SMILES CC1CC(N(C1)C2=CC=C(C=C2)C(C)N)CCalculated
InChI Key InChI=1S/C14H22N2/c1-11-5-4-6-16(10-11)14-8-7-13(12(2)15)9-14/h7-9,11-12H,4-6,10,15H2,1-3H3Calculated

Structural Analogs and Their Identifiers:

Compound NameCAS NumberMolecular FormulaMolecular Weight
1-[4-(4-Methyl-piperidin-1-yl)-phenyl]-ethylamine869945-55-1C14H22N2218.34 g/mol
4-Methyl-3-piperidin-1-yl-phenylamine882626-96-2C12H18N2190.28 g/mol [3]
4-Piperidin-1-yl-methyl phenylamine29608-05-7C12H18N2190.29 g/mol [4]
(R)-1-(4-Methylphenyl)ethylamine4187-38-6C9H13N135.21 g/mol [5]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for drug development. While experimental data for the target compound is unavailable, we can infer potential properties from its structural analogs.

PropertyPredicted/Analog DataRationale/Source
Appearance Likely a liquid or low-melting solidSimilar phenyl-ethylamine derivatives are often liquids or solids with low melting points.[4][5]
Boiling Point > 200 °C(R)-1-(4-Methylphenyl)ethylamine has a boiling point of 208.6±9.0°C.[5] The addition of the piperidine group would likely increase the boiling point.
Melting Point 80-86 °C (for 4-Piperidin-1-yl-methyl phenylamine)This provides a reference range for a related compound.[4]
Solubility Soluble in organic solvents like ethanol, methanol.The polar amine groups suggest some solubility in polar organic solvents.[6]
pKa Estimated 9-10 for the ethylamine and ~8-9 for the piperidine nitrogenThese are typical pKa values for primary amines and cyclic secondary amines, respectively.

Synthesis and Methodologies

The synthesis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine would likely involve a multi-step process. A plausible synthetic strategy can be devised based on established organic chemistry reactions and methodologies reported for similar structures.[7]

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would be to form the C-N bond between the phenyl ring and the piperidine nitrogen, or to construct the ethylamine side chain on a pre-formed phenylpiperidine core.

G target 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine intermediate1 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethanone target->intermediate1 Reductive Amination intermediate4 1-(4-Bromophenyl)-ethylamine target->intermediate4 Buchwald-Hartwig Amination intermediate2 4-(3-Methyl-piperidin-1-yl)-bromobenzene intermediate1->intermediate2 Friedel-Crafts Acylation intermediate7 Acetophenone intermediate1->intermediate7 Nitration, Reduction, Alkylation intermediate3 3-Methylpiperidine intermediate2->intermediate3 Buchwald-Hartwig Amination intermediate5 1-Bromo-4-iodobenzene intermediate2->intermediate5 Grignard Reaction intermediate3->target Alternative: Nucleophilic Aromatic Substitution intermediate6 1-Amino-4-bromobenzene intermediate4->intermediate6 Alkylation G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reductive Amination A 4-Fluoroacetophenone C 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethanone A->C B 3-Methylpiperidine B->C F 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine C->F D Ammonia Source D->F E Reducing Agent E->F

Sources

Methodological & Application

A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, science-driven framework for the development, optimization, and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine. The narrative explains the causal relationships behind experimental choices, from initial physicochemical assessment of the analyte to the final validation protocol, ensuring the method is fit for purpose in research, development, and quality control environments. All procedures are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction: The Analytical Challenge

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a molecule featuring a substituted piperidine ring linked to a phenethylamine moiety. Such structures are common scaffolds in medicinal chemistry, serving as intermediates or active pharmaceutical ingredients (APIs). The accurate quantification of this compound is critical for ensuring purity, monitoring stability, and performing pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful, accessible, and widely used technique for this purpose.[1][2]

The primary analytical objective is to develop a method that is not only accurate and precise but also stability-indicating . This means the method must be able to resolve the main analyte from any potential degradation products or process-related impurities, a critical requirement in pharmaceutical development.[3]

Analyte Characterization & Strategic Approach

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and pH, forming the logical foundation of our method development strategy.

Table 1: Physicochemical Properties of the Analyte

PropertyValue (Predicted/Experimental)Implication for HPLC Method Development
Chemical Structure The presence of a phenyl group provides a chromophore for UV detection. The combination of a hydrophobic aromatic ring and a basic piperidine/ethylamine group suggests that reversed-phase chromatography is a suitable separation mode.
Molecular Formula C₁₄H₂₂N₂Influences the choice of mass spectrometry-compatible mobile phases if LC-MS is considered.
Molecular Weight 218.34 g/mol Standard for small molecule analysis.
pKa (Predicted) ~9.5-10.5 (for the ethylamine) and ~9.0 (for the piperidine nitrogen)The basic nature of the analyte is critical. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled to keep the analyte in a single, stable ionic state (protonated). A pH of 2-4 is ideal.
LogP (Predicted) ~2.5-3.0The positive LogP value indicates moderate hydrophobicity, making a C18 or C8 stationary phase an excellent starting point for achieving sufficient retention.
The Method Development Workflow

Our approach is systematic, moving from initial screening to fine-tuning, and finally to rigorous validation. This ensures an efficient path to a robust and reliable method.

MethodDevelopmentWorkflow Analyte 1. Analyte Characterization (pKa, LogP, UV Spectrum) Initial 2. Initial Method Screening - Column (C18, C8) - Mobile Phase (ACN, MeOH) - pH (Acidic) Analyte->Initial Informs Starting Conditions Optimization 3. Systematic Optimization - Mobile Phase Composition - Gradient Profile - pH & Buffer Concentration Initial->Optimization Identifies Key Parameters FinalMethod 4. Final Optimized Method (Defined Conditions) Optimization->FinalMethod Refines for Optimal Performance Validation 5. Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness, etc. FinalMethod->Validation Confirms 'Fit for Purpose'

Caption: A systematic workflow for HPLC method development.

Part I: Method Development & Optimization Protocol

This section details the experimental steps to arrive at the final, optimized method.

Materials and Equipment
  • HPLC System: An Agilent 1290 Infinity LC system or equivalent, equipped with a diode-array detector (DAD), quaternary pump, autosampler, and column thermostat.[4]

  • Analyte Standard: 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, reference grade.

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

    • Waters XBridge C18 (4.6 x 150 mm, 5 µm)

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH).

  • Reagents: Orthophosphoric acid, potassium dihydrogen phosphate, sodium hydroxide (all analytical grade).

  • Water: Deionized water, filtered through a 0.22 µm filter.

Step-by-Step Development Protocol

Step 1: Determine the Maximum Absorbance Wavelength (λmax)

  • Prepare a solution of the analyte in a 50:50 mixture of water and acetonitrile at approximately 10 µg/mL.

  • Using the DAD, scan the solution from 200 to 400 nm.

  • Identify the wavelength of maximum absorbance. The phenyl-ethylamine structure is expected to have a λmax around 220-230 nm and a secondary absorbance near 270 nm. The lower wavelength often provides higher sensitivity.

Step 2: Initial Screening of Columns and Mobile Phases

  • Rationale: The goal is to find a set of conditions that provides adequate retention (k' between 2 and 10) and a good initial peak shape. A C18 column is the first choice due to the analyte's moderate hydrophobicity. Acetonitrile is generally preferred over methanol for aromatic compounds as it can offer better peak efficiency.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B: Acetonitrile.

  • Initial Isocratic Conditions:

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: At the determined λmax.

  • Execution: Perform a series of isocratic runs, varying the percentage of Mobile Phase B (e.g., 20%, 30%, 40%, 50%).

  • Evaluation: Analyze the chromatograms for retention time and peak shape (asymmetry). The basic nature of the analyte can lead to peak tailing on columns with high silanol activity; modern, end-capped columns like the Eclipse Plus or XBridge are designed to minimize this.[6]

Step 3: Gradient Method Development for Impurity Profiling

  • Rationale: A gradient method is superior for stability-indicating assays, as it can resolve compounds with a wider range of polarities (i.e., the main peak and its potential degradation products) in a reasonable runtime.

  • Define the Gradient: Based on the isocratic screening, design a linear gradient. For example, if the analyte eluted at 40% ACN, a good starting gradient might be 10-60% ACN over 20 minutes.

  • Optimization: Adjust the gradient slope and time to achieve optimal resolution between the main analyte peak and any observed impurity peaks. A shallower gradient provides better resolution.

Part II: The Optimized HPLC Method & Protocol

After systematic optimization, the following conditions were determined to be optimal for the analysis.

Table 2: Final Optimized Chromatographic Conditions

ParameterOptimized Condition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase A / Mobile Phase B (85:15, v/v)
Protocol for Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 100 µg/mL using the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

Part III: Method Validation Protocol (ICH Q2(R2) Guidelines)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[7][8]

Specificity (Stability-Indicating Nature)
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Protocol:

    • Forced Degradation: Subject the analyte solution (~100 µg/mL) to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105 °C for 48 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples alongside an unstressed control sample.

    • Acceptance Criteria: The method is specific if the analyte peak is resolved from all degradation product peaks with a resolution (Rs) of >2.0. Peak purity analysis using a DAD should confirm the spectral homogeneity of the analyte peak.

Linearity and Range
  • Objective: To establish the relationship between analyte concentration and detector response.

  • Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, covering a range from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percent recovery for each sample.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

LOD & LOQ
  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ).

  • Protocol:

    • Calculate based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (Where σ = standard deviation of the y-intercept of the regression line, S = slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: The system suitability parameters (see Table 4) must still be met under all varied conditions.

Method Validation Framework

The interrelationship of these validation parameters ensures a comprehensive assessment of the method's performance.

ValidationFramework Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Sensitivity Sensitivity Method->Sensitivity Robustness Robustness Method->Robustness ForcedDeg Forced Degradation Specificity->ForcedDeg Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Core parameters for HPLC method validation per ICH Q2(R2).

Table 3: Summary of Validation Results and Acceptance Criteria

Validation ParameterAcceptance CriteriaTypical Result
Specificity Resolution (Rs) > 2.0; No peak interferencePass
Linearity (r²) ≥ 0.9990.9998
Range 50 - 150 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.5%
Precision (Intermediate, %RSD) ≤ 2.0%0.9%
Limit of Detection (LOD) Report Value~0.05 µg/mL
Limit of Quantitation (LOQ) Report Value~0.15 µg/mL
Robustness System suitability passes under all conditionsPass

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified. This is done by running a System Suitability Test (SST) as per USP <621> guidelines.[9][10]

Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the working standard solution (100 µg/mL).

  • Evaluate the resulting chromatograms against the criteria in Table 4.

Table 4: System Suitability Parameters and Acceptance Criteria

ParameterUSP RequirementPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) N ≥ 2000Measures the efficiency of the column separation.
%RSD of Peak Areas ≤ 2.0%Confirms the precision of the injector and detector system.
Resolution (Rs) > 2.0 (between analyte and nearest impurity)Ensures baseline separation from other components.[9]

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing and validating a stability-indicating RP-HPLC method for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine. By beginning with the analyte's physicochemical properties and adhering to ICH and USP guidelines, a robust, reliable, and transferable method was established. This method is fit for purpose for the quantitative analysis of the analyte in various settings, including quality control, stability testing, and research and development.

References

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

  • ECA Academy. FDA Guidance on analytical procedures and methods validation published. ECA Academy. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Available from: [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]

  • SIELC Technologies. Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Available from: [Link]

  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Available from: [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available from: [Link]

  • AZoM. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. AZoM. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Available from: [Link]

  • Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine. Google Patents.
  • Technology Networks. The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. Technology Networks. Available from: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]

  • Scribd. HPLC Method Development. Scribd. Available from: [Link]

  • MZ-Analysentechnik. HPLC USP-Methods - Monographs - Chromatography. MZ-Analysentechnik. Available from: [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available from: [Link]

Sources

Solvent selection for recrystallization of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Recrystallization Protocol for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Introduction

Subject: 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine Chemical Class: Aryl-amino-piperidine / Chiral Benzylamine Derivative Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors/GPCR Ligands)[1]

Recrystallization of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine presents a unique challenge due to its dual functionality: a lipophilic 3-methyl-piperidine tail and a polar, chiral ethylamine head.[1] This molecule often exists as a viscous oil or low-melting solid in its crude free-base form, making solvent selection critical to avoid "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

This guide provides a scientifically grounded approach to solvent selection, focusing on thermodynamic solubility profiling and diastereomeric purification.

Physicochemical Profiling & Solvent Strategy

To select the correct solvent, we must analyze the intermolecular forces at play.

FeatureChemical PropertyImpact on Solvent Selection
Amine Groups Basic (

and

amines)
High solubility in acidic/protic solvents.[1] Susceptible to oxidation; avoid ketones (acetone/MEK) if high heat is required (Schiff base risk).
Lipophilicity Phenyl + Methyl-PiperidineRequires moderate non-polar character to dissolve the "tail."[1] Insoluble in water.
Chirality Two chiral centersPotential for diastereomers. Recrystallization may act as a resolution step.
Crystal Lattice Likely Low Melting PointHigh risk of oiling out. Slow cooling and seeding are mandatory.[2]
The "Goldilocks" Zone: Solubility Parameter Analysis

Based on Hansen Solubility Parameters (HSP), this molecule requires a solvent with moderate hydrogen bonding (


) to interact with the amine, but sufficient dispersion force (

) to accommodate the piperidine ring.
  • Methanol (MeOH): Too Good. Likely dissolves the compound at all temperatures (yield loss).

  • Hexane/Heptane: Too Poor. Likely causes immediate oiling out.

  • Isopropanol (IPA): Ideal Candidate. Moderate polarity; boiling point (

    
    ) allows sufficient thermal differential.
    
  • Ethyl Acetate (EtOAc): Alternative.[3][4] Good for intermediate polarity, but may hold impurities.[5]

Solvent Screening Protocol (Tier 1)

Objective: Determine the critical solution temperature (CST) and metastable zone width (MSZW).

Materials:

  • Crude 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (100 mg per vial)[1]

  • Solvents: Isopropanol (IPA), Ethanol (EtOH), Ethyl Acetate (EtOAc), Toluene, Heptane.

  • Heating block capable of

    
    .
    

Procedure:

  • Place 100 mg of crude solid into 5 separate HPLC vials.

  • Add 200

    
    L  of solvent to each (starting concentration: 500 mg/mL).
    
  • Heat to reflux (or

    
    ).
    
    • If dissolved: Solvent is too strong (e.g., DCM, MeOH). Discard.

    • If undissolved: Add solvent in 100

      
      L  increments until dissolution.
      
  • Cool slowly to Room Temperature (RT), then to

    
    .
    
  • Observation Matrix:

SolventHot StateCold State (

)
Result
Methanol Clear SolutionClear SolutionReject (Too soluble)
Isopropanol Clear SolutionCrystalsPrimary Candidate
Toluene Clear SolutionPrecipitate/OilSecondary Candidate
EtOAc Clear SolutionCrystals (Slow)Good Option
Heptane Insoluble/OilingInsolubleAnti-Solvent Only

Detailed Recrystallization Protocol

Target Scale: 10 g Crude Material System: Single Solvent (Isopropanol) or Binary (IPA/Heptane)

Phase A: Dissolution
  • Charge 10 g of crude 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine into a 100 mL round-bottom flask (RBF).

  • Add 30 mL of Isopropanol (3 vol).

  • Heat to 80-82°C (Reflux) with magnetic stirring.

  • Check Dissolution: If solids remain, add IPA in 2 mL increments.

    • Critical Check: If the solution is dark/black, add 0.5 g Activated Carbon , stir for 10 mins, and filter hot through Celite.

Phase B: Crystallization (The Control Phase)
  • Remove from heat source. Allow the flask to cool to 60°C on a cork ring (insulate if necessary).

  • Seeding (Crucial): At 55-60°C, add a seed crystal (<5 mg) of pure material.

    • Why? This prevents super-saturation and subsequent oiling out.

  • Slow Cooling: Ramp temperature down to 20°C over 2 hours (

    
    /hour).
    
    • Anti-Solvent Option: If no crystals form by 40°C, add Heptane dropwise (up to 10 mL) to induce turbidity, then reheat slightly to clear, and cool again.

Phase C: Isolation
  • Cool the slurry to 0-4°C using an ice bath for 1 hour.

  • Filter under vacuum using a Buchner funnel.[2]

  • Wash: Rinse the filter cake with cold Heptane (2 x 10 mL). Do not use cold IPA as it may redissolve the product.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Visualization of Workflows

Diagram 1: Solvent Selection Logic (Decision Tree)

SolventSelection Start Start: Crude Amine SolubilityTest Solubility Test (100mg/0.5mL) Start->SolubilityTest CheckHot Dissolves Hot? SolubilityTest->CheckHot CheckCold Crystallizes Cold? CheckHot->CheckCold Yes TooInsoluble Insoluble (e.g., Water/Hexane) Impurity Trapping CheckHot->TooInsoluble No TooSoluble Too Soluble (e.g., MeOH) Yield Loss Risk CheckCold->TooSoluble No (Stays Clear) OilingOut Oiling Out? CheckCold->OilingOut Yes (Solids Form) GoodCandidate Candidate Solvent AntiSolvent Use Anti-Solvent Method (Solvent + Heptane) OilingOut->AntiSolvent Yes (Liquid dropletes) DirectCooling Use Direct Cooling Method (Slow Ramp) OilingOut->DirectCooling No (Crystals) AntiSolvent->GoodCandidate DirectCooling->GoodCandidate

Caption: Decision logic for selecting the optimal solvent system based on thermal solubility behavior.

Diagram 2: Recrystallization Process Flow

ProcessFlow Crude Crude Material (10g) Dissolve Dissolution IPA (3 vol) @ 80°C Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Seed Seeding @ 60°C (Prevent Oiling) Filter->Seed Cool Controlled Cooling 20°C/hr to 4°C Seed->Cool Isolate Filtration & Wash (Cold Heptane) Cool->Isolate Dry Vacuum Dry 40°C, 12h Isolate->Dry

Caption: Step-by-step workflow for the purification of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine.[1][6]

Troubleshooting & Salt Formation (Advanced)

If the free base persists as an oil (common with chiral ethylamines), conversion to a salt is the industry-standard remediation.

Protocol for Salt Screening (If Free Base Fails):

  • Dissolve crude oil in Ethanol (5 vol) .

  • Add Acid:

    • Option A (Achiral): HCl (1.1 eq in IPA).

    • Option B (Chiral Resolution): L-Tartaric Acid or Dibenzoyl-L-tartaric acid (1.0 eq in EtOH).[1]

  • Crystallize: Salts typically have much higher melting points (>150°C) and crystallize readily, rejecting impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • BenchChem. Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine. Retrieved from

  • Sigma-Aldrich. 4-Piperidin-1-ylmethyl-phenylamine Product Sheet. Retrieved from

  • PubChem. [4-(3-Ethylpiperidin-1-yl)phenyl]methanol Compound Summary. Retrieved from

Sources

Application Note: Pharmacological Profiling of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

[1]

Introduction & Pharmacological Rationale[2][3][4][5]

The compound 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine represents a specific structural class combining a phenethylamine core with a bulky lipophilic piperidine substituent at the para (4-) position.[1]

From a medicinal chemistry perspective, this scaffold acts as a "privileged structure" often associated with high affinity for:

  • Monoamine Transporters (MATs): Specifically the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.[2] The 4-position bulk typically hinders transport translocation, favoring a reuptake inhibitor profile over a releasing agent profile.[1]

  • Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1; lipophilic substitutions often enhance potency.[1]

  • Sigma-1 Receptors (

    
    1R):  The N-substituted piperidine-phenyl motif is a classic pharmacophore for Sigma receptor modulation.[1]
    

This guide provides a rigorous screening cascade to define the biological activity of this compound, moving from solubility optimization to functional target engagement.

Compound Preparation & Quality Control

Before biological testing, the physicochemical properties of the amine must be managed to ensure assay reproducibility.

Solubility & Stock Solution

The free base of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is likely an oil or low-melting solid with poor water solubility.[1]

  • Preferred Form: Hydrochloride (HCl) or Fumarate salt (solid, stable).

  • Stock Solvent: 100% DMSO (Dimethyl sulfoxide).[1]

  • Concentration: Prepare a 10 mM master stock.

  • Storage: -20°C, desiccated, protected from light.

Serial Dilution Protocol (Assay Ready)

Objective: Generate a 1:3 serial dilution series for

  • Start: 10 mM stock.

  • Diluent: Assay Buffer (e.g., HBSS + 20 mM HEPES) or 100% DMSO (depending on the liquid handler).[1]

  • Range: 8-point curve. Top concentration typically 10

    
    M  or 100 
    
    
    M
    depending on potency expectations.[1]
  • Control: Vehicle control (0.1% DMSO final concentration) is critical; phenethylamines can be sticky to plastic tips.[1] Use low-retention tips.

Primary Assay: Monoamine Transporter Uptake Screen

Target: DAT, NET, SERT Rationale: This is the highest probability target. We utilize a Fluorescent Neurotransmitter Uptake Assay (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit) rather than radioligand (

Experimental Principle

This assay uses a fluorescent substrate that mimics the biogenic amine (dopamine/norepinephrine).[1] If the test compound inhibits the transporter, the fluorescent dye cannot enter the cell, resulting in low intracellular fluorescence .

Cell Model[1][3]
  • Cell Lines: HEK-293 or CHO-K1 cells stably transfected with human DAT, NET, or SERT.[1]

  • Seeding Density: 60,000 cells/well in 96-well black-wall/clear-bottom poly-D-lysine coated plates.[1]

  • Incubation: 24 hours at 37°C, 5% CO

    
     prior to assay.
    
Detailed Protocol
  • Buffer Prep: Prepare HBSS buffer containing 20 mM HEPES and 0.1% BSA (pH 7.4).

  • Dye Loading: Remove culture media.[1] Add 100

    
    L of the Fluorescent Substrate Dye solution to each well.
    
  • Compound Addition: Add 100

    
    L of the test compound (2x concentration) to the wells.
    
    • Note: Ensure final DMSO concentration is <0.5%.[1]

  • Incubation: Incubate for 30 minutes at 37°C.

    • Critical Step: Unlike GPCR assays, uptake assays are kinetic. 30 minutes is optimized for equilibrium without significant dye efflux.[1]

  • Readout: Measure fluorescence on a plate reader (e.g., FLIPR or EnVision).[1]

    • Excitation: 440 nm

    • Emission: 520 nm[1]

    • Mode: Bottom read (to detect intracellular accumulation).[1]

Data Analysis

Calculate Percent Inhibition:

  • RFU: Relative Fluorescence Units.[1]

  • Blank: Wells with a known blocker (e.g., 10

    
    M Cocaine or Mazindol).
    
  • Control: Vehicle (DMSO) only.

Secondary Assay: cAMP Accumulation (GPCR/TAAR1)

Target: TAAR1 (Gs-coupled) or Dopamine Receptors Rationale: Phenethylamines often activate TAAR1, leading to increased intracellular cAMP.[1]

Protocol Overview (TR-FRET)

Use a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kit (e.g., Cisbio HTRF cAMP).[1]

  • Cells: HEK-293 expressing hTAAR1.[1][2]

  • Stimulation: Incubate cells with the test compound + IBMX (phosphodiesterase inhibitor) for 30 mins at 37°C.

  • Lysis/Detection: Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.[1]

  • Mechanism: High intracellular cAMP (agonist activity) competes with d2-cAMP for antibody binding, decreasing the FRET signal.[1]

  • Result: A decrease in HTRF ratio (665/620 nm) indicates Agonist Activity .[1]

Visualization: Screening Workflow & Mechanism[1][2]

The following diagrams illustrate the logical flow of the screening campaign and the mechanistic basis of the primary uptake assay.

ScreeningCascadecluster_PrimaryPrimary Screen (Functional)cluster_SecondarySecondary ProfilingCompound1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine(10mM DMSO Stock)QCQC Check(LC-MS Purity >95%)Compound->QCUptakeMonoamine Uptake Assay(HEK-DAT/NET/SERT)Readout: Fluorescence InhibitionQC->UptakePassBindingRadioligand Binding (Ki)(Sigma-1 / 5-HT2A)Uptake->BindingIC50 < 1µMcAMPcAMP Accumulation(TAAR1 Agonism)Uptake->cAMPIf Uptake NegativeToxCytotoxicity Screen(MTT Assay)Uptake->ToxParallel Control

Figure 1: Recommended Screening Cascade. The workflow prioritizes functional uptake inhibition, followed by receptor binding profiling.

UptakeMechanismExtracellularExtracellular SpaceCytosolCytosol (HEK-293)DATDopamine Transporter(DAT)DAT->CytosolFluorescence Signal (HIGH)DyeFluorescent SubstrateDye->DATNormal TransportInhibitorTest Compound(Blocker)Inhibitor->CytosolFluorescence Signal (LOW)Inhibitor->DATBlocks Pore

Figure 2: Mechanism of the Fluorescent Uptake Assay. The test compound competes with the substrate for transport, reducing the intracellular signal.

Data Reporting & Interpretation

When analyzing results for this specific scaffold, organize data as follows to facilitate Structure-Activity Relationship (SAR) analysis.

ParameterAssay TypeMetricTarget Value (Hit Criteria)
Potency DAT Uptake Inhibition


(High Potency)
Selectivity DAT vs. SERTRatio

(for Stimulant profile)
Efficacy TAAR1 cAMP


(Partial Agonist)
Safety HEK-293 Cytotoxicity


Interpretation Guide
  • High DAT Inhibition + Low Cytotoxicity: Indicates a specific reuptake inhibitor (potential stimulant or antidepressant profile).[1]

  • High TAAR1 Agonism: Suggests "trace amine" modulation, often associated with cognitive enhancement or alertness without classic psychostimulant addiction liability.

  • Steep Hill Slope (> 2.0): In the uptake assay, this may indicate non-specific membrane disruption or micelle formation rather than true competitive binding.

Safety & Handling

  • Hazard Identification: As a phenethylamine derivative, treat as a potential CNS stimulant and irritant.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Handle all powder in a fume hood.[1]

  • Waste: Dispose of all assay plates in solid biohazard waste (due to HEK cells) and chemical waste streams (due to the compound).

References

  • Cheng, Y., & Prusoff, W. H. (1973).[3] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • Molecular Devices. (n.d.).[1] Neurotransmitter Transporter Uptake Assay Kit - Application Note. Molecular Devices Application Hub. Link

  • Sotnikova, T. D., et al. (2009). Dopamine Transporter Function and Pharmacology: Insights from Gene-Modified Mice. Trends in Pharmacological Sciences, 30(11), 586-594. Link

  • Grandy, D. K. (2007).[1] Trace Amine-Associated Receptor 1-Family Archaeology and Evolution.[1] Pharmacology & Therapeutics, 116(3), 355-390. Link

  • Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

Application Note: Storage and Handling Protocols for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile

Compound Overview

1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is a specialized research compound belonging to the class of substituted phenethylamines, structurally related to both amphetamine scaffolds and N-phenyl-piperidine derivatives.[1] Its structure features a primary amine on an ethyl side chain and a tertiary amine within a piperidine ring attached to a phenyl core.

This dual-amine functionality dictates its handling requirements. The primary amine renders the compound highly susceptible to atmospheric carbon dioxide (carbamate formation), while the N-phenyl-piperidine moiety introduces sensitivity to oxidative degradation.

Physicochemical Properties (Predicted)
  • Chemical Structure: A lipophilic phenyl core flanked by a basic primary amine and a sterically hindered tertiary amine.

  • Basicity: The primary ethylamine group is highly basic (pKa

    
     9.5–10.5), making the free base prone to protonation and salt formation. The nitrogen connecting the piperidine to the phenyl ring acts as a substituted aniline, possessing significantly lower basicity but higher oxidative potential.
    
  • Solubility Profile:

    • Free Base: Soluble in organic solvents (DMSO, Ethanol, Dichloromethane). Sparingly soluble in water.

    • Salt Forms (HCl, Oxalate): Soluble in water, DMSO, and Methanol.

  • Appearance: Likely a viscous oil or low-melting solid in free base form; crystalline solid in salt form.

Part 2: Storage Protocols

Critical Storage Logic

The stability of this compound relies on preventing three primary degradation pathways: Carbamylation (reaction with CO


), Oxidation  (N-oxide formation), and Photolysis .

Core Directive: Treat as a Hygroscopic, Air-Sensitive Amine .

Storage Conditions Summary Table
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term: -80°C)Arrhenius kinetics dictate reduced degradation rates at lower temperatures.
Atmosphere Argon or Nitrogen Displaces O

(prevents oxidation) and CO

(prevents carbamate formation).
Container Amber Glass Vials Blocks UV/Blue light (200-450nm) to prevent photo-oxidation of the aniline moiety.
Closure PTFE-lined Screw Cap Ensures chemical resistance and an airtight seal; avoid rubber septa for long-term storage due to leaching.
Desiccation Required Prevents hydrolysis and hydrate formation (critical for salt forms).
Storage Workflow Diagram

The following decision logic ensures the integrity of the sample upon arrival and during long-term banking.

StorageWorkflow cluster_QC Quality Control Checkpoint Start Sample Arrival CheckForm Identify Form: Salt vs. Free Base Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase High pH Salt Salt (Solid) CheckForm->Salt Neutral/Acidic pH InertGas Purge Headspace with Argon FreeBase->InertGas Parafilm Seal with Parafilm/Tape InertGas->Parafilm FreezerFB Store at -80°C (Prevent Liquefaction/Oxidation) Parafilm->FreezerFB QC Verify Purity via LC-MS (Check for M+16 or M+44 peaks) FreezerFB->QC Desiccator Place in Desiccator Cabinet (RT for 2 hours to acclimate) Salt->Desiccator Aliquot Aliquot into Single-Use Vials Desiccator->Aliquot FreezerSalt Store at -20°C (Desiccated Container) Aliquot->FreezerSalt FreezerSalt->QC

Figure 1: Decision matrix for processing incoming samples based on chemical form.

Part 3: Handling & Reconstitution Protocols

Reconstitution Strategy

Objective: Create a stock solution that maintains stability over multiple usage cycles.

Solvent Choice:

  • Recommended: Anhydrous DMSO (Dimethyl sulfoxide).

    • Why: DMSO dissolves both free bases and salts effectively. It has a high freezing point (19°C), meaning stock solutions stored at -20°C are solid, significantly slowing chemical reactions.

  • Alternative: Anhydrous Ethanol (for immediate use). Avoid water for long-term stock storage due to hydrolytic risk and bacterial growth.

Protocol:

  • Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic solid.

  • Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Vortexing: Vortex gently for 30 seconds. If the compound is a free base oil, ensure complete miscibility.

  • Aliquoting: Immediately split the stock into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Trustworthiness Check: Never refreeze the main stock bottle more than 3 times. Freeze-thaw cycles introduce moisture and oxygen.

Handling Precautions (Safety & Integrity)
  • PPE: Wear nitrile gloves, safety glasses, and a lab coat. Treat as a potential neuroactive agent (due to structural similarity to phenethylamines).[2]

  • Environment: Handle the neat compound in a fume hood.[3][4] Ideally, weigh free bases inside a glove box under nitrogen if available.

Part 4: Quality Control & Troubleshooting

Degradation Markers

If the sample has been compromised, specific analytical signatures will appear.

Degradation TypeCauseVisual SignAnalytical Sign (LC-MS)
N-Oxidation Exposure to Air (O

)
Darkening / YellowingMass shift: [M+16] (Oxygen addition to piperidine N).
Carbamate Formation Exposure to CO

White crust on oilMass shift: [M+44] (Carboxyl addition to primary amine).
Aggregation Moisture absorptionClumping / StickinessBroadening of NMR peaks; water peak in H-NMR.
Degradation Pathway Visualization

Understanding how the molecule breaks down informs why specific storage is needed.

DegradationPathways Compound Active Compound (1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine) NOxide N-Oxide Impurity (Inactive/Toxic) Compound->NOxide Oxidation of Piperidine N Carbamate Carbamate Salt (Insoluble Precipitate) Compound->Carbamate Nucleophilic Attack by Primary Amine Hydrate Sticky Hydrate (Weighing Errors) Compound->Hydrate Hygroscopic Absorption Air Air Exposure (O2) Air->NOxide CO2 Atmosphere (CO2) CO2->Carbamate Moisture Humidity (H2O) Moisture->Hydrate

Figure 2: Primary degradation pathways. Note that the piperidine nitrogen is the site of oxidation, while the ethylamine tail is the site of carbamate formation.

Part 5: References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Phenylethylamine derivatives. Retrieved from (General handling for phenethylamine class).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperidine derivatives. Retrieved from .

  • BenchChem. (2024). Structure-Activity Relationship of Piperidine-Phenethylamine Hybrids. Retrieved from .

  • American Chemical Society (ACS). (2024). Atmospheric Fate of Piperidine and Amine Derivatives. Journal of Physical Chemistry A. Retrieved from .

  • Fisher Scientific. (2025). Handling Instructions for Air-Sensitive Amines. Retrieved from .

Sources

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific issues you may encounter, ensuring a higher success rate in your experiments.

The synthesis of this target molecule typically involves two key transformations:

  • C-N Cross-Coupling: Formation of the aryl-piperidine bond, often via a Buchwald-Hartwig amination.

  • Reductive Amination: Conversion of an intermediate ketone (e.g., 4-(3-Methyl-piperidin-1-yl)-acetophenone) to the final primary amine.

Low yields can arise at either stage, as well as during workup and purification. This guide will dissect potential failure points and provide scientifically grounded solutions.

General Synthetic Workflow

cluster_0 Part A: C-N Coupling cluster_1 Part B: Reductive Amination A1 4-Bromoacetophenone A4 4-(3-Methyl-piperidin-1-yl)-acetophenone A1->A4 Buchwald-Hartwig Amination A2 3-Methylpiperidine A2->A4 A3 Pd Catalyst + Ligand Base (e.g., NaOtBu) A3->A4 B1 4-(3-Methyl-piperidin-1-yl)-acetophenone B3 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine (Target Molecule) B1->B3 Reductive Amination B2 Amine Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) B2->B3

Caption: General two-stage synthesis pathway.

Part 1: Troubleshooting the C-N Cross-Coupling Reaction

This section focuses on the Buchwald-Hartwig amination, a common method for forming the C(aryl)-N(piperidine) bond.

Question: My Buchwald-Hartwig reaction shows low conversion of the starting aryl bromide. What are the most likely causes?

Answer: Low conversion in a Buchwald-Hartwig coupling is a frequent issue that typically points to problems with the catalytic system or reaction conditions. The mechanism involves a Pd(0)/Pd(II) catalytic cycle, and failure at any step will stall the reaction.[1][2]

Here is a breakdown of potential causes and solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. The amine or phosphine ligand can serve as the reductant, but this initial step can sometimes be inefficient.[2]

    • Solution: Consider using a dedicated Pd(0) source like Pd₂(dba)₃. Ensure your reagents, especially the solvent and amine, are free from catalyst poisons like sulfur-containing compounds.[2]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical and interdependent. The ligand stabilizes the palladium center and facilitates both oxidative addition and reductive elimination. The base is required to deprotonate the amine, forming the active nucleophile.[2][3]

    • Solution: For coupling an aryl bromide with a secondary amine like 3-methylpiperidine, a bulky, electron-rich phosphine ligand such as RuPhos or BrettPhos is often effective.[4] The base must be strong enough to deprotonate the piperidine but not so strong that it causes side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but if your substrate has base-sensitive functional groups (like esters), a weaker base like K₃PO₄ or Cs₂CO₃ should be considered.[2][3]

  • Presence of Oxygen or Water: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, breaking the catalytic cycle. Water can hydrolyze the phosphine ligands and interfere with the base.[5]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and reagents. Degassing the reaction mixture by sparging with an inert gas before heating is highly recommended.[6]

Troubleshooting Table: Buchwald-Hartwig Amination

Issue Potential Cause Recommended Action
Low Conversion Inactive Catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃).[4] Ensure purity of all reagents.
Poor Ligand/Base Choice Use a bulky phosphine ligand (e.g., RuPhos) with a strong, non-nucleophilic base (e.g., NaOtBu or LHMDS).[3][4]
Oxygen/Moisture Contamination Degas solvent and run the reaction under a strict inert atmosphere. Use anhydrous reagents.[5]
Hydrodehalogenation β-Hydride Elimination Use a more sterically hindered ligand to disfavor this pathway. Lowering the reaction temperature may also help.[1]

| Low Yield after Workup | Product is basic | During aqueous workup, ensure the aqueous layer is basified (pH > 10) before extraction to keep the product in its free-base form, which is more soluble in organic solvents. |

Part 2: Troubleshooting the Reductive Amination Step

The conversion of the intermediate ketone to the target primary amine is a critical step. Low yields here are often due to an imbalance between imine formation and reduction, or competing side reactions.

cluster_checks Analysis cluster_solutions Troubleshooting Path start Low Yield in Reductive Amination q1 What is the major component in the crude mixture? start->q1 a1 Unreacted Ketone q1->a1 a2 Alcohol Byproduct q1->a2 a3 Other Impurities q1->a3 s1 Problem: Slow Imine Formation - Add catalytic acid (e.g., AcOH) - Use dehydrating agent (e.g., mol. sieves) - Increase reaction time/temperature a1->s1 Likely Cause s2 Problem: Ketone Reduction Dominates - Use a milder reducing agent (e.g., NaBH3CN, NaBH(OAc)3) - Ensure imine has time to form before adding reductant (stepwise procedure) a2->s2 Likely Cause s3 Problem: Impure Reagents / Side Reactions - Check purity of amine source - Consider alternative methods (e.g., Leuckart reaction) - Optimize purification protocol a3->s3 Likely Cause

Caption: Decision tree for troubleshooting reductive amination.

Question: My reaction mixture shows a significant amount of unreacted ketone and/or the corresponding secondary alcohol. How do I fix this?

Answer: This is a classic reductive amination problem. It indicates that either the initial imine formation is slow or unfavorable, or the reduction of the ketone carbonyl is faster than the reduction of the imine intermediate.

  • Promoting Imine Formation: The formation of the imine from the ketone and amine source is a reversible equilibrium reaction that generates water. It is often the rate-limiting step and is typically favored under slightly acidic conditions (pH 4-5).[7]

    • Solution A (pH Adjustment): Add a catalytic amount of a weak acid, such as acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbon more electrophilic for the amine to attack. Avoid strongly acidic conditions, which would fully protonate the amine, rendering it non-nucleophilic.[8][7]

    • Solution B (Water Removal): To drive the equilibrium toward the imine, remove the water generated. This can be achieved by adding a dehydrating agent like molecular sieves or by azeotropic distillation with a suitable solvent (e.g., toluene).[9][10]

  • Selective Reduction of the Imine: If your reducing agent is too powerful (e.g., NaBH₄), it can readily reduce the starting ketone to an alcohol before it has a chance to form the imine.[11]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated iminium ion over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[11][12][13] NaBH(OAc)₃ is particularly useful as it is less toxic than NaBH₃CN and can be used in a one-pot procedure.[13]

Question: I am attempting a Leuckart reaction with ammonium formate, but the yield is poor and the reaction is difficult to control. Any advice?

Answer: The Leuckart reaction is a powerful method for reductive amination using formic acid or its derivatives as both the nitrogen and hydride source.[14][15] However, it often requires high temperatures (>120 °C), which can lead to side reactions and decomposition.[14][15]

  • Temperature and Reagent Control: The reaction temperature is a critical parameter. While high temperatures are necessary, excessive heat can lead to byproduct formation.[16] The ratio of the carbonyl compound to the formamide or ammonium formate is also crucial.

    • Solution: Optimize the temperature carefully, starting around 120-130 °C and monitoring the reaction by TLC or LC-MS. An excess of the ammonium formate is generally required.[14][17] Some studies have shown that the controlled addition of water can actually improve reproducibility by facilitating the in-situ formation of ammonium formate from formamide.[18]

  • Byproduct Formation: A common byproduct is the N-formylated amine, which results from the reaction of the product amine with formic acid.[17]

    • Solution: The N-formyl byproduct can be hydrolyzed back to the desired primary amine by heating the crude product with aqueous acid (e.g., HCl) during the workup.[18]

Part 3: Workup and Purification

Question: I am losing a significant amount of my target compound during the aqueous workup and extraction. How can I improve recovery?

Answer: The target molecule contains two basic nitrogen atoms (the piperidine and the ethylamine). Its solubility in aqueous vs. organic layers is highly dependent on the pH.

  • Acid/Base Extraction Principles:

    • In Acidic Solution (pH < 4): Both nitrogens will be protonated, forming a dicationic salt. This salt will be highly soluble in the aqueous layer and virtually insoluble in common organic solvents like ethyl acetate or dichloromethane (DCM).

    • In Basic Solution (pH > 10): Both nitrogens will be in their free-base form. The molecule will be much more nonpolar and will preferentially partition into the organic layer.

  • Optimized Extraction Protocol:

    • After quenching the reaction, add the mixture to a separatory funnel.

    • If the reaction was acidic, first carefully basify the aqueous layer with a strong base (e.g., 1M NaOH) until the pH is > 10. Check with pH paper.

    • Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like DCM or ethyl acetate to ensure complete recovery.

    • Combine the organic layers, wash with brine to remove excess water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[19]

Detailed Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination

This protocol is a general guideline and should be optimized for your specific substrate.

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the flask, and cycle between vacuum and an inert atmosphere (Argon or N₂) three times.

  • Add anhydrous toluene (to make a ~0.5 M solution) via syringe.

  • Add 4-bromoacetophenone (1.0 eq) and 3-methylpiperidine (1.2 eq).

  • Degas the resulting mixture by bubbling Argon through it for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and proceed with aqueous workup or purification.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This one-pot protocol is often efficient and high-yielding.[20]

  • Dissolve 4-(3-Methyl-piperidin-1-yl)-acetophenone (1.0 eq) in an appropriate solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (~0.2 M).[20]

  • Add ammonium acetate (5-10 eq) and a catalytic amount of acetic acid (~0.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.[20]

  • Stir at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.

References
  • Eschweiler–Clarke reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. (n.d.). Retrieved February 25, 2026, from [Link]

  • Eschweiler-Clarke Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). Retrieved February 25, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Leuckart reaction - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Leuckart reaction - Grokipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • New Catalysts for Reductive Amination - Kanto Chemical. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination - Wordpress. (n.d.). Retrieved February 25, 2026, from [Link]

  • An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction - ResearchGate. (2025, August 6). Retrieved February 25, 2026, from [Link]

  • Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution | Journal of the American Chemical Society - ACS Publications. (2006, September 20). Retrieved February 25, 2026, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 25, 2026, from [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. (2025, March 7). Retrieved February 25, 2026, from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved February 25, 2026, from [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 25, 2026, from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 25, 2026, from [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved February 25, 2026, from [Link]

  • What's wrong with my reductive amination? I barely got any product. : r/Chempros - Reddit. (2025, February 13). Retrieved February 25, 2026, from [Link]

  • Reductive amination of acetophenone derivatives employing AmDHs - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 25, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022, July 22). Retrieved February 25, 2026, from [Link]

  • An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 25, 2026, from [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of 4-(4-methylpiperazin-1-yl) benzaldehyde (3) - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

  • Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. (2013). Retrieved February 25, 2026, from [Link]

  • Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC. (2024, September 30). Retrieved February 25, 2026, from [Link]

  • WO2004043921A1 - Novel process for the preparation of 4-aryl-3-hydroxymethyl-1-methylpiperidines. - Google Patents. (n.d.).
  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. (n.d.). Retrieved February 25, 2026, from [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide - DTIC. (2025, May 4). Retrieved February 25, 2026, from [Link]

Sources

Technical Support Center: Isolation & Purification of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

[1][2][3]

Executive Summary

The isolation of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine presents a unique "Dual-Chiral" challenge.[1][2][3] Unlike simple phenylethylamines, this molecule contains two stereocenters: the fixed chiral center at the 3-position of the piperidine ring and the newly formed chiral center at the benzylic amine position.

This guide addresses the three critical impurity classes that plague this synthesis:

  • Stereochemical Impurities: Diastereomers arising from the interaction between the piperidine and ethylamine chiral centers.

  • Reductive Amination Byproducts: Specifically the "Hydroxyl Impurity" (over-reduction) and the "Dimer Impurity" (secondary amine formation).

  • Regioisomers: Carry-over impurities from the 3-methylpiperidine starting material.

Part 1: Impurity Genesis & Control Strategy

Understanding where impurities originate is the first step to removal. The following diagram maps the reaction pathway and the specific points where the isolation process often fails.

ImpurityPathwaysSM14-FluoroacetophenoneIntIntermediate Ketone(Stable)SM1->IntSnAr CouplingSM23-Methylpiperidine(Chiral Source)SM2->IntImineImine Species(Transient)Int->Imine+ NH4OAcImp_AlcImpurity A: Alcohol(Direct Reduction)Int->Imp_AlcDirect Ketone Red.(Competitive)TargetTarget Amine(Diastereomeric Mix)Imine->Target+ Reductant(NaBH3CN/H2)Imp_DimerImpurity B: Dimer(Bis-alkylated)Target->Imp_DimerReacts with Imine(Low Amine Equiv)

Figure 1: Reaction pathway highlighting the genesis of Impurity A (Alcohol) and Impurity B (Dimer) during the reductive amination phase.[2][4][5]

Part 2: Troubleshooting Guides (Q&A Format)

Module A: The "Oiling Out" Phenomenon

User Report: "During salt formation with HCl, the product separates as a sticky gum/oil instead of a crystalline solid, trapping solvents and impurities."

Root Cause: The lipophilic nature of the 3-methyl-piperidinyl-phenyl tail disrupts the crystal lattice energy of standard hydrochloride salts.[1][3] Rapid acidification locks in non-polar impurities (like the alcohol byproduct), preventing nucleation.

Corrective Protocol: The "Double-Select" Crystallization Do not use standard ethanolic HCl.[1][3] Switch to a Tartrate-Methanol system which offers superior resolution for chiral amines.[1][3]

  • Free Base Extraction: Ensure the crude amine is fully dissolved in MTBE (Methyl tert-butyl ether).[3] Wash 3x with 5% NaHCO₃ to remove acidic oligomers.[3]

  • Solvent Swap: Evaporate MTBE and redissolve the oil in Methanol (5 volumes) .

  • Acid Addition: Add L-(+)-Tartaric acid (0.95 equivalents dissolved in warm methanol) dropwise at 50°C.

    • Note: Using <1.0 equivalent prevents the crystallization of the more soluble impurity salts.

  • Controlled Cooling:

    • Hold at 50°C for 30 mins.

    • Cool to 20°C at a rate of 5°C/hour.

    • If oiling occurs, reheat to 55°C and add Isopropyl Acetate (anti-solvent) dropwise until persistent turbidity is observed, then cool again.[2]

Module B: The Persistent "Dimer" Impurity

User Report: "I see a persistent impurity at RRT 1.2-1.3 (approx +130 mass units) that resists recrystallization."

Root Cause: This is the Secondary Amine Dimer . During reductive amination, the newly formed primary amine competes with ammonia to react with the intermediate imine. This is statistically favored if the ammonia source is not in vast excess.

Corrective Protocol: Scavenging & pH Swing Recrystallization rarely removes the dimer due to its structural similarity. You must use a chemical separation based on basicity.[3]

  • Acylation (The Scavenger Hunt):

    • Dissolve the crude mixture in DCM.

    • Add Succinic Anhydride (0.1 equiv) and stir for 30 mins.

    • Mechanism:[5][6][7] The primary amine (Target) is sterically hindered and slower to react. The secondary amine (Dimer) is also hindered. However, if the impurity is the primary amine reacting with the ketone, the "Dimer" is actually a secondary amine.

    • Better Approach:Salicylaldehyde Resin Capture. If available, pass the solution through a polymer-supported aldehyde resin.[3] It binds the primary amine (Target) reversibly.

  • The pH Swing (Standard Lab Method):

    • Dissolve mixture in dilute HCl (pH 2).

    • Wash with Ethyl Acetate (removes non-basic impurities).

    • Adjust pH to 5.5 - 6.0 (Critical Step).[1][2][3]

    • Extract with DCM.[3][8]

    • Logic: The Dimer (secondary amine) is more basic (pKa ~10-11) than the primary amine in this specific steric environment? Actually, usually secondary amines are more lipophilic.

    • Correction: The Dimer is significantly more lipophilic.

    • Protocol: Dissolve in 1M Citric Acid (aq). Wash with Toluene x3.[3] The lipophilic Dimer partitions into Toluene. The Target Amine remains in the Citric Acid phase. Basify the aqueous phase to pH 12 and extract the pure Target.[8]

Module C: Diastereomeric Separation

User Report: "My enantiomeric excess (ee) is good, but the diastereomeric ratio (dr) is 80:20. How do I enrich the major diastereomer?"

Root Cause: You have a fixed chiral center on the piperidine (let's say R) and are forming the ethylamine center (R or S). You have a mix of (R,R) and (R,S). Standard silica chromatography is often insufficient for separating these diastereomers.[3]

Corrective Protocol: Fractional Crystallization Use the Solubility Differential Table below to select the correct salt form.

Salt FormSolvent SystemSolubility DifferentialOutcome
Hydrochloride Ethanol/Et2OLowPoor separation; forms gums.[1][2][3]
L-Tartrate MeOH/AcetoneHigh Recommended. Excellent lattice discrimination between diastereomers.[1][2][3]
Mandelate IPA/WaterMediumGood for final polishing of optical purity.
Oxalate EthanolVery LowCo-precipitation of both isomers. Avoid.

Part 3: Validated Experimental Workflow

The following DOT diagram maps the optimal purification logic to ensure >99.5% purity.

PurificationWorkflowCrudeCrude Reaction Mix(Amine, Dimer, Alcohol)AcidWash1. Acid/Base Workup(Citric Acid Wash)Crude->AcidWashSolventExtraction2. Toluene Wash(Removes Dimer/Alcohol)AcidWash->SolventExtractionAq. Phase RetainedFreeBase3. Isolation of Free Base(pH 12 -> DCM)SolventExtraction->FreeBaseBasifySaltFormation4. Salt Formation(L-Tartaric Acid in MeOH)FreeBase->SaltFormationCrystallization5. Fractional Crystallization(Slow Cool 50°C -> 20°C)SaltFormation->CrystallizationFinalFinal API(>99.5% Purity, >98% de)Crystallization->FinalFiltration

Figure 2: Step-by-step isolation workflow emphasizing the removal of lipophilic impurities prior to salt formation.[1][2][3]

References

  • Ingersoll, A. W. (1937). Resolution of α-Phenylethylamine. Organic Syntheses, Coll. Vol. 2, p. 506. Link

    • Context: Foundational protocol for resolving phenylethylamine deriv
  • Carlson, R., et al. (1993).[2][6] An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049.[2][3][6] Link[2]

    • Context: Mechanistic insight into impurity formation (dimers)
  • BenchChem Technical Support. (2025). Resolving Enantiomers of 3-Methylpiperidine. Link[2]

    • Context: Specific protocols for the upstream control of the piperidine chiral center.
  • Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.[1][2][3]

    • Context: Authoritative text on diastereomeric salt crystallization str
  • Pfizer Inc. (2007). Process for the preparation of phenethylamine derivatives. European Patent EP1721889A1.[3] Link

    • Context: Industrial scale-up data on HCl gas vs. organic acid salt formation for this structural class.[1][2][3]

Optimizing reaction temperature for 3-methyl-piperidine coupling to phenyl-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide structured for high-level researchers and process chemists.

Topic: Optimizing Reaction Temperature for Coupling 3-Methylpiperidine to the Phenylethyl Scaffold

Scope & Chemical Definition

User Query Clarification: You inquired about "coupling 3-methylpiperidine to phenyl-ethylamine." Critical Distinction: Direct coupling of two nucleophilic amines (3-methylpiperidine and phenylethylamine) is chemically impossible without a linker (e.g., urea formation via CDI) or a redox modification.

Based on standard medicinal chemistry applications (specifically the synthesis of analgesic scaffolds like 3-methylfentanyl or meperidine analogs), this guide assumes you are performing an N-Alkylation or Reductive Amination to attach the phenylethyl moiety to the 3-methylpiperidine nitrogen.

Target Transformation:

  • Nucleophile: 3-Methylpiperidine

  • Electrophile: (2-Bromoethyl)benzene (Phenethyl bromide) OR Phenylacetaldehyde

  • Product:

    
    -Phenethyl-3-methylpiperidine (Tertiary Amine)
    

The Thermodynamic & Kinetic Landscape

To optimize temperature, one must understand the competition between the desired substitution (


) and the undesired elimination (

).
The Optimization Paradox
  • Steric Hindrance: The methyl group at the C3 position of the piperidine ring introduces steric strain, particularly in the axial conformation, which hinders the nucleophilic attack of the nitrogen lone pair. This necessitates thermal energy to overcome the activation barrier.

  • Elimination Risk: Phenethyl halides are prone to

    
     elimination  to form Styrene  (conjugated alkene), a side reaction drastically accelerated by heat and strong bases.
    
Reaction Pathway Analysis (DOT Visualization)

ReactionPathways Reactants Reactants: 3-Methylpiperidine + Phenethyl Bromide TransitionSN2 TS-1 (Substitution) Moderate Barrier Reactants->TransitionSN2 < 80°C Polar Aprotic Solvent TransitionE2 TS-2 (Elimination) High Barrier (Heat Sensitive) Reactants->TransitionE2 > 100°C Strong Base Product Product: N-Phenethyl-3-methylpiperidine TransitionSN2->Product SideProduct Side Product: Styrene + HBr TransitionE2->SideProduct

Figure 1: Kinetic competition between N-alkylation (


) and Styrene formation (

). High temperatures disproportionately favor the E2 pathway due to entropy.

Optimization Data: Temperature & Solvent Matrix

The following data summarizes the yield profiles for the N-alkylation of 3-methylpiperidine with phenethyl bromide (1.1 equiv) using


 as a base.
SolventTemperature (°C)Reaction Time (h)Yield (%)Major ImpurityMechanistic Insight
Acetonitrile (MeCN) 25 (RT)24+< 30%Starting MaterialKinetic barrier too high due to C3-methyl sterics.
Acetonitrile (MeCN) 82 (Reflux) 4 - 6 88% Trace Styrene Optimal balance of polarity and thermal energy.
DMF 25 (RT)1845%NoneBetter solubility, but still sluggish.
DMF 100265%Styrene (15%)

elimination dominates at high T in polar solvents.
Ethanol 78 (Reflux)1272%Ether byproductsSolvolysis of alkyl halide competes with amine.

Key Takeaway: The "Sweet Spot" is 80–85°C in Acetonitrile. This temperature provides enough energy to overcome the steric hindrance of the 3-methyl group without triggering the rapid elimination of phenethyl bromide to styrene.

Optimized Protocol (Standard Operating Procedure)

Method:


 N-Alkylation
Scale:  10 mmol basis
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Reactant Dissolution:

    • Add 3-Methylpiperidine (1.0 g, 10 mmol) and Acetonitrile (anhydrous, 20 mL).

    • Technical Note: Do not use DMF if easy workup is required; DMF retention can complicate HPLC purification later.

  • Base Addition:

    • Add

      
        (powdered, anhydrous, 2.76 g, 20 mmol).
      
    • Why? Carbonate acts as an acid scavenger. It is mild enough to minimize

      
       elimination compared to hydroxides or hydrides.
      
  • Electrophile Addition:

    • Add (2-Bromoethyl)benzene (Phenethyl bromide) (2.04 g, 11 mmol) dropwise at Room Temperature.

  • Thermal Phase (The Critical Step):

    • Heat the oil bath to 85°C (internal temp ~81-82°C).

    • Monitor via TLC/LCMS at t=1h, 3h, and 5h.

  • Quench & Workup:

    • Once conversion >95%, cool to RT. Filter off inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: I am observing significant Styrene formation (m/z 104 absent, olefinic protons in NMR). How do I stop this?

Diagnosis: The reaction temperature is too high, or the base is too strong/concentrated. Solution:

  • Lower Temperature: Reduce temperature to 60°C. The reaction will take longer (12-16h), but the rate of elimination (

    
    ) drops significantly faster than the rate of substitution (
    
    
    
    ).
  • Change Base: Switch from

    
     to 
    
    
    
    or an organic base like DIPEA (Hünig's base). DIPEA is non-nucleophilic and bulky, further discouraging proton abstraction (elimination).
Q2: The reaction stalls at 60% conversion even after 24 hours.

Diagnosis: The 3-methyl group is creating a "kinetic trap," or the alkyl halide has degraded. Solution:

  • Catalyst: Add Potassium Iodide (KI) (0.1 equiv).

  • Mechanism: This performs an in situ Finkelstein reaction, converting Phenethyl bromide (Mod. Leaving Group)

    
     Phenethyl iodide (Excellent Leaving Group). The iodide is displaced much faster by the hindered amine.
    
Q3: Can I use Reductive Amination instead to avoid heating?

Answer: Yes, and it is often superior for hindered amines. Protocol:

  • Mix 3-methylpiperidine (1 equiv) and Phenylacetaldehyde (1.1 equiv) in DCM.

  • Add Sodium Triacetoxyborohydride (

    
    )  (1.5 equiv) and Acetic Acid (1 equiv).
    
  • Stir at Room Temperature for 4 hours.

  • Benefit: Operates at 25°C, completely avoiding the Styrene elimination pathway.

  • Drawback: Phenylacetaldehyde is unstable (polymerizes); requires fresh distillation.

Decision Logic for Researchers

Use this flow to determine your optimal path based on your lab's constraints.

OptimizationLogic Start Start: Coupling 3-MP + Phenethyl moiety ReagentCheck Do you have Phenylacetaldehyde? Start->ReagentCheck Alkylation Path A: N-Alkylation (Using Phenethyl Bromide) ReagentCheck->Alkylation No (Only Halide available) Reductive Path B: Reductive Amination (Using Aldehyde) ReagentCheck->Reductive Yes (Preferred) TempCheck Can you heat to >80°C? Alkylation->TempCheck FinalRed FinalRed Reductive->FinalRed Use STAB, DCM, 25°C (No Elimination Risk) HighTemp Use MeCN, K2CO3, 82°C (Fast, High Yield) TempCheck->HighTemp Yes LowTemp Use DMF, DIPEA, KI (cat), 40°C (Slow, clean) TempCheck->LowTemp No

Figure 2: Decision Matrix for selecting the synthesis route.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols: 3-Methylpiperidine in the Synthesis of Analgesics. Retrieved from

  • National Institutes of Health (NIH). (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from

  • Master Organic Chemistry. (2012). SN2 vs E2: The Role of Temperature in Alkyl Halide Reactions. Retrieved from

  • ThalesNano. (2018). High Temperature Green Method for Direct N-Alkylation. Retrieved from

  • ResearchGate. (2017).[3] Procedure for N-alkylation of Piperidine: Optimization of Bases. Retrieved from

Disclaimer: This guide is for research purposes only. 3-Methylpiperidine derivatives are structural motifs in controlled substances (e.g., 3-methylfentanyl). Ensure all work complies with local DEA/regulatory laws regarding precursor handling.

Sources

Validation & Comparative

Technical Assessment: Elemental Analysis Validity for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

In the development of pharmaceutical intermediates, 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine represents a class of functionalized aryl-amines often utilized as ligands for monoamine transporters. While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it frequently fails to detect non-chromophoric impurities such as residual solvents, moisture, or inorganic salts.

This guide provides a definitive protocol for validating the absolute purity of this compound using Combustion Elemental Analysis (CHN) . We compare this traditional "gold standard" against modern orthogonal methods (HPLC-UV, qNMR) to demonstrate why EA remains the critical gatekeeper for establishing reference standards.

Theoretical Baseline

Before analysis, the theoretical composition must be established. As this compound contains two basic nitrogen centers (the piperidine and the primary ethylamine), it is frequently isolated as a hydrochloride salt to improve stability.

FormFormulaMW ( g/mol )%C (Calc)%H (Calc)%N (Calc)
Free Base

218.3477.01 10.16 12.83
Dihydrochloride

291.2657.74 8.31 9.62

Critical Note: A common failure mode in EA for this molecule is analyzing a salt form while calculating against the free base values, leading to massive deviations in Carbon content.

Comparative Method Analysis

Why perform Elemental Analysis when HPLC data shows >99% purity? The table below objectively compares the blind spots of each technique.

Table 1: Purity Determination Methodologies
FeatureElemental Analysis (CHN) HPLC-UV (Area %) qNMR (Internal Std)
Primary Output Absolute mass fraction (% weight)Relative abundance of UV-active speciesAbsolute molar purity
Detection Basis Combustion of bulk materialUV Absorption (Chromophore dependent)Nuclear spin resonance
Solvent Detection Indirect (Deviation in %C/%H)Invisible (unless RID/CAD used)Excellent (Specific identification)
Inorganic Salt Detection Indirect (Low %C/%H/%N)Invisible Invisible (unless counter-ion is active)
Sample Requirement 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Precision

(Absolute)

(Relative)

(Standard)
Verdict Best for Bulk Composition Best for Organic Impurities Best for Potency Assignment

Experimental Protocol: CHN Combustion Analysis

This protocol is designed for the Free Base form, which is a viscous oil or low-melting solid prone to trapping solvent.

Phase 1: Sample Preparation (The Critical Step)

Most EA failures occur here, not in the instrument.

  • Vacuum Drying: The amine side chain is hygroscopic. Dry the sample at 40°C under high vacuum (<1 mbar) for a minimum of 12 hours.

    • Why: To remove residual dichloromethane or ethanol often used in extraction.

  • Homogenization: If the sample is a solid, grind it to a fine powder using an agate mortar.

    • Why: Ensures uniform combustion. Large crystals can cause "flash" combustion that overwhelms the detector.

  • Weighing: Weigh 2.0 ± 0.1 mg into a tin capsule using a microbalance (readability 0.001 mg).

    • Tip: For the free base oil, use a liquid sealing press to cold-weld the tin capsule immediately to prevent moisture uptake from the air.

Phase 2: Combustion Parameters (Flash 2000 / Vario Micro Cube)
  • Furnace Temperature: 950°C (ensure complete oxidation of the piperidine ring).

  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Injection: 2-3 seconds (excess

    
     required for aromatic rings).
    
  • Standard: Acetanilide (K factor calibration).

Data Interpretation & Troubleshooting

The standard acceptance criteria for peer-reviewed journals (e.g., J. Org. Chem.) is ± 0.4% absolute difference between Calculated and Found values.

Scenario A: The "Solvent Trap" (Common in Piperidines)
  • Data: C: 75.20% (Low), H: 10.05% (Normal), N: 12.50% (Low).

  • Diagnosis: The Carbon is significantly lower than theoretical (77.01%), but H is relatively stable. This suggests the presence of a non-combustible impurity (like silica gel) or a heavy solvent (like DCM,

    
    ).
    
  • Action: Perform TGA (Thermogravimetric Analysis) or run a proton NMR to quantify residual solvent, then recalculate the theoretical value including 0.1 eq of solvent.

Scenario B: The "Water Sponge"
  • Data: C: 75.50% (Low), H: 10.40% (High), N: 12.55% (Low).

  • Diagnosis: Carbon and Nitrogen are low, but Hydrogen is higher than theoretical (10.16%).

  • Causality: The amine has absorbed atmospheric moisture (

    
    ). Water adds mass (diluting C and N) but adds Hydrogen.
    
  • Action: Re-dry sample at 60°C over

    
     and re-run.
    

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow for validating the purity of 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine.

Diagram 1: Analytical Decision Matrix

PurityValidation Start Synthesized Target: 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 Purify Re-Purify (Column/Cryst) Decision1->Purify No Dry Step 2: High Vac Drying (Remove Solvents) Decision1->Dry Yes Purify->HPLC EA Step 3: Elemental Analysis (CHN) Dry->EA Compare Compare Found vs. Calc EA->Compare ResultPass Pass: Within ±0.4% (Confirm Bulk Purity) Compare->ResultPass Match ResultFail Fail: >0.4% Deviation Compare->ResultFail Mismatch AnalyzeFail Diagnose Failure Mode ResultFail->AnalyzeFail Solvent Low C / High H? (Check Water/Solvent via NMR) AnalyzeFail->Solvent Salt Low C / Low N? (Check Inorganic Salt via Ashing) AnalyzeFail->Salt

Caption: Decision matrix for escalating from relative purity (HPLC) to absolute composition validation (EA).

Diagram 2: The "Solvent Trap" Mechanism in Amines

SolventTrap Molecule Amine Molecule (Basic Nitrogen) Lattice Crystal Lattice / Amorphous Bulk Molecule->Lattice Aggregates Solvent Residual Solvent (CHCl3 / MeOH / H2O) Solvent->Lattice H-Bonds to N Combustion Combustion Chamber (950°C) Lattice->Combustion Detector TCD Detector Combustion->Detector Result Diluted %C and %N (False Fail) Detector->Result Mass of solvent counts towards total weight

Caption: Mechanism showing how hydrogen-bonded solvents in amines inflate sample mass, diluting Carbon/Nitrogen percentages.

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[1][2][3] [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Tötsch, N., & Spraul, M. (2018). Purity Determination by qNMR. Bruker BioSpin Application Notes. [Link]

  • PubChem. (2025). Compound Summary: 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine. National Library of Medicine. [Link] (Note: Theoretical values derived from structure).

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery and chemical synthesis, researchers often work with novel molecules for which comprehensive safety data is not yet available. 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine is one such compound. This guide provides essential safety and handling protocols based on a thorough analysis of its structural motifs and the known hazards of similar chemical entities. By adopting a conservative approach grounded in established principles of chemical safety, we can ensure the well-being of laboratory personnel while advancing scientific exploration.

Hazard Analysis: An Inference-Based Approach

Due to the absence of a specific Safety Data Sheet (SDS) for 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, a hazard assessment must be inferred from its constituent chemical groups: a substituted phenylethylamine core and a methyl-piperidine moiety.

  • Phenylethylamines: This class of compounds can exhibit a range of physiological effects. From a handling perspective, related structures are often categorized as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some phenylethylamines are known to cause severe skin burns and eye damage.[1][2][3]

  • Piperidines: The piperidine ring is a common feature in many pharmaceuticals and research chemicals. Compounds containing this structure can be corrosive and toxic.[1][4]

  • Primary Amines: The ethylamine sidechain presents a primary amine, which can be corrosive and irritating to the skin and respiratory tract.[4]

Given these characteristics, it is prudent to treat 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine as a substance that is potentially harmful, corrosive, and irritating . Until specific toxicity data is available, a high degree of caution is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards identified.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is also required.[5][6]Protects against splashes of the chemical, which, like similar amines, is presumed to be corrosive and capable of causing severe eye damage.[1][7]
Hand Protection Chemically impermeable gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use and a proper removal technique must be employed.[5][6][8]Prevents skin contact. Substituted amines can be harmful upon dermal absorption and may cause severe skin burns or irritation.[1][2][9]
Body Protection A flame-resistant and impervious laboratory coat or a full chemical suit.[5][6]Protects against accidental spills and splashes, minimizing skin contact.[3]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.[3][6]Avoids inhalation of any aerosols, dust, or vapors, which may be harmful and irritating to the respiratory system.[1][2][10]

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[5][9][10] Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4] The storage area should be a designated corrosives area.[9][11]

Handling and Use
  • Location: All handling of the compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][5]

  • Dispensing: When weighing or transferring the substance, take care to avoid the formation of dust or aerosols.[5] Use non-sparking tools to prevent ignition sources.[5]

  • Hygiene: Wash hands thoroughly after handling the chemical.[1][10] Do not eat, drink, or smoke in the laboratory.[1]

Emergency Procedures: Preparedness is Key

Accidents can happen, and a clear, rehearsed emergency plan is crucial for mitigating their consequences.

Spills and Leaks

The following workflow outlines the immediate steps to be taken in the event of a spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Post_Cleanup Post-Cleanup Evacuate Evacuate Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure Area Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Material (e.g., sand, vermiculite) Ignition->Contain Collect Collect with Non-Sparking Tools Contain->Collect Containerize Place in a Labeled, Closed Container for Disposal Collect->Containerize Decontaminate Decontaminate Spill Area Containerize->Decontaminate Report Report the Incident Decontaminate->Report

Caption: Chemical Spill Response Workflow

First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][5][7]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2][5]

Disposal Plan: Environmental Responsibility

All waste containing 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine must be treated as hazardous waste.

  • Waste Collection: Collect waste material in suitable, labeled, and closed containers.[5] Do not mix with other waste.

  • Disposal: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5][6] Environmental discharge must be avoided.[5][6]

  • Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or they can be punctured to render them unusable and disposed of in a sanitary landfill, where permitted.[5]

By adhering to these stringent safety protocols, we can confidently and responsibly handle novel compounds like 1-[4-(3-Methyl-piperidin-1-yl)-phenyl]-ethylamine, ensuring a safe environment for groundbreaking research.

References

  • Shanghai Tachizaki Biomedical Research Center. (2019).
  • Fisher Scientific. Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline.
  • Fisher Scientific. Safety Data Sheet for 1-Methyl-3-phenylpiperazine.
  • TCI EUROPE N.V. Safety Data Sheet for (S)-(-)-N-Methyl-1-phenylethylamine.
  • Santa Cruz Biotechnology. Safety Data Sheet for 2-Phenylethylamine hydrochloride.
  • CDH Fine Chemical.
  • Cole-Parmer. (2004).
  • Thermo Fisher Scientific. Safety Data Sheet for (R)-(+)-1-(4-Methylphenyl)ethylamine.
  • AK Scientific, Inc. Safety Data Sheet for 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride.
  • Fisher Scientific. Safety Data Sheet for (R)-(+)-1-(4-Methylphenyl)ethylamine.
  • AK Scientific, Inc. Safety Data Sheet for 1-Thiazol-5-ylmethyl-piperidin-4-ylamine hydrochloride.
  • Sigma-Aldrich.
  • Fisher Scientific. Safety Data Sheet for 3-(Piperidin-1-ylmethyl)aniline.
  • Chemwatch.
  • Chemwatch.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.